molecular formula C17H19N3O4S2 B2959038 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1105215-40-4

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2959038
CAS No.: 1105215-40-4
M. Wt: 393.48
InChI Key: RXICHBCJIVSIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl moiety and a thiophen-2-ylmethyl substituent. Oxalamides are widely explored for their biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties .

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXICHBCJIVSIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dioxidoisothiazolidine moiety and an oxalamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C13H17N3O4SC_{13}H_{17}N_{3}O_{4}S

It possesses a molecular weight of approximately 301.35 g/mol. The presence of various functional groups within its structure suggests diverse reactivity and potential interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound disrupts its activity, leading to cell cycle arrest and potentially inducing apoptosis in rapidly dividing cells, such as cancer cells.

Anticancer Potential

Research indicates that compounds targeting CDK2 can be effective in treating various cancers characterized by uncontrolled cell proliferation. In vitro studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines. The inhibition of CDK2 leads to:

  • Cell Cycle Arrest : Preventing progression from G1 to S phase.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory activities. These effects are hypothesized to result from its ability to modulate various biochemical pathways involved in inflammation and infection response.

Research Findings and Case Studies

StudyFindings
In vitro cytotoxicity assays Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 values in low micromolar range).
Mechanistic studies Confirmed binding affinity to CDK2 via surface plasmon resonance techniques, indicating a direct interaction that inhibits kinase activity.
Antimicrobial tests Showed promising results against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Nitration : Introduction of a nitro group into the aromatic ring.
  • Reduction : Conversion of the nitro group to an amine.
  • Cyclization : Formation of the isothiazolidin ring.
  • Oxidation : Conversion of isothiazolidin to its dioxido form.
  • Amidation : Formation of the oxalamide linkage.

These steps highlight the complexity involved in synthesizing this compound and underscore its potential utility in pharmaceutical applications.

Comparison with Similar Compounds

The compound shares structural homology with oxalamides reported in antiviral, flavoring, and enzyme inhibition studies. Below is a detailed comparison based on substituents, synthesis, and biological activity:

Structural Analogues in Antiviral Research

and describe oxalamides with thiazole and piperidine/pyrrolidine substituents. Key comparisons include:

Compound ID Substituents Yield (%) Purity (HPLC) Key Biological Activity Source
13 Thiazole, acetylpiperidine 36 90.0% HIV entry inhibition
15 Thiazole, pyrrolidine 53 95.0% HIV entry inhibition
8 Thiazole, piperidine 46 >95% HIV entry inhibition

Key Differences :

  • The target compound’s 1,1-dioxidoisothiazolidin-2-yl group replaces the thiazole or piperidine moieties in these analogs. The sulfonamide group in the target compound may enhance solubility or metabolic stability compared to thiazole-containing derivatives .
Oxalamides as Flavoring Agents

, and 13 highlight oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), a potent umami agonist. Comparisons include:

Compound ID Substituents NOEL (mg/kg/day) Regulatory Status Source
S336 Dimethoxybenzyl, pyridylethyl 100 Approved (FEMA 4233)
Target Compound Dioxidoisothiazolidinyl, thiophenmethyl Not reported Unknown N/A

Key Differences :

  • The target compound’s sulfonamide-isothiazolidine core contrasts with the dimethoxybenzyl-pyridyl structure of S334. This structural divergence likely reduces its suitability as a flavoring agent but may confer unique pharmacological properties.
Enzyme-Targeted Oxalamides

and describe oxalamides with methoxyphenethyl and halogenated phenyl groups, such as N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28):

Compound ID Substituents Yield (%) Activity Source
28 3-Chloro-4-fluorophenyl, methoxyphenethyl 64 Cytochrome P450 4F11 inhibition
Target Compound Dioxidoisothiazolidinyl, thiophenmethyl Not reported Unknown N/A

Key Differences :

  • The dioxidoisothiazolidinyl group in the target compound introduces a sulfone moiety, which may enhance oxidative stability compared to halogenated phenyl groups in –6.
  • The thiophenmethyl group could modulate steric interactions with enzyme active sites differently than methoxyphenethyl substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.